1,9-Nonanedithiol is a linear, odd-chain aliphatic dithiol widely utilized as a bifunctional crosslinker, surface-capping agent, and self-assembled monolayer (SAM) precursor. As a liquid at room temperature with a distinct hydrophobic nonane backbone, it provides a highly reactive terminal thiol at each end, making it a critical building block for thiol-ene polymerizations, nanoparticle assembly, and molecular electronics. While it shares the fundamental reactivity of the α,ω-alkanedithiol class, its odd-numbered carbon chain imparts distinct thermodynamic, structural, and electronic properties that diverge significantly from its even-numbered homologs, driving its selection for advanced material synthesis and interface engineering [1].
Substituting 1,9-nonanedithiol with closely related even-chain analogs, such as 1,8-octanedithiol or 1,10-decanedithiol, fundamentally alters the physical and electronic properties of the resulting materials due to the well-documented "odd-even effect." In bulk formulations, the lower crystal packing density of the odd-chain C9 backbone drastically lowers the melting point compared to C8, directly impacting low-temperature processability and ink stability. At the nanoscale, substituting C9 with C8 or C10 alters the tilt angle and packing density of self-assembled monolayers on metal surfaces, which modifies the defect density, hydrophobicity, and charge tunneling behavior. For procurement, treating these chain lengths as generic equivalents will lead to unpredictable shifts in polymer mechanical flexibility, sensor baseline conductance, and nanoparticle film stability [1].
Due to the odd-even effect in crystal packing density, 1,9-nonanedithiol exhibits a significantly depressed melting point compared to its even-numbered structural analog, 1,8-octanedithiol. While 1,8-octanedithiol transitions to a solid near 0.9 °C, 1,9-nonanedithiol remains liquid down to -17.5 °C, ensuring superior handling, pumpability, and solubility in low-temperature synthesis and formulation environments [1].
| Evidence Dimension | Melting Point / Freezing Point |
| Target Compound Data | -17.5 °C (1,9-Nonanedithiol) |
| Comparator Or Baseline | 0.9 °C (1,8-Octanedithiol) |
| Quantified Difference | 18.4 °C lower melting point for the odd-chain analog |
| Conditions | Standard atmospheric pressure |
Ensures the precursor remains liquid and processable in cold-storage conditions and low-temperature reactor feeds without requiring pre-heating.
In the synthesis of bio-sourced polycarbonate and polyurethane networks via radical thiol-ene coupling, the choice of dithiol crosslinker dictates the mechanical properties of the final resin. Substituting a rigid crosslinker like 1,4-benzenedimethanethiol with the flexible, long-chain 1,9-nonanedithiol drastically reduces the storage modulus of the network above the glass transition temperature, yielding highly elastomeric materials with elongation at break reaching nearly 200% [1].
| Evidence Dimension | Storage Modulus (Above Tg) |
| Target Compound Data | 0.9 MPa (using 1,9-nonanedithiol) |
| Comparator Or Baseline | 8.9 MPa (using 1,4-benzenedimethanethiol) |
| Quantified Difference | ~10-fold reduction in network rigidity |
| Conditions | Thiol-ene coupled polycarbonate networks |
Allows formulators to engineer highly flexible, impact-resistant polymer networks by selecting a long-chain aliphatic dithiol over rigid aromatic alternatives.
When used as a crosslinking spacer in self-assembled gold nanoparticle films, the chain length of the alkanedithiol determines the dominant conduction mechanism at low temperatures. While shorter spacers like 1,3-propanedithiol and 1,5-pentanedithiol permit quasi-localized electron hopping up to 300 K, films crosslinked with 1,9-nonanedithiol completely suppress hopping at very low temperatures (<10 K), forcing the system into a pure temperature-independent coherent tunneling regime [1].
| Evidence Dimension | Low-Temperature Conduction Mechanism (<10 K) |
| Target Compound Data | Pure coherent tunneling (1,9-nonanedithiol) |
| Comparator Or Baseline | Electron hopping dominant (1,3-propanedithiol, 1,5-pentanedithiol) |
| Quantified Difference | Complete transition from hopping to tunneling transport |
| Conditions | Gold nanoparticle (4-5 nm) crosslinked thin films at T < 10 K |
Critical for the procurement of spacers in quantum electronic devices and sensors where temperature-independent tunneling is required.
The odd-even effect heavily influences the structural organization of alkanedithiols on Au(111) surfaces. Atomic force microscopy (AFM) reveals that 1,9-nonanedithiol (an odd-chain) and 1,8-octanedithiol (an even-chain) exhibit distinct packing behaviors. Specifically, 1,9-nonanedithiol SAMs prepared by solution immersion display a highly heterogeneous surface morphology with mixed molecular orientations—containing both lying-down and standing-up configurations—which directly impacts the layer's barrier properties and subsequent functionalization capacity compared to standard methyl-terminated thiols or even-chain variants [1].
| Evidence Dimension | Molecular Orientation on Au(111) |
| Target Compound Data | Mixed orientations (lying-down and standing-up islands) for 1,9-nonanedithiol |
| Comparator Or Baseline | Uniform upright configuration for methyl-terminated n-alkanethiols |
| Quantified Difference | Distinct heterogeneous phase separation driven by the odd-chain dithiol backbone |
| Conditions | Solution self-assembly on Au(111) substrates |
Determines the availability of free terminal thiol groups for secondary binding in biosensors and multilayer surface coatings.
Because 1,9-nonanedithiol remains a liquid down to -17.5 °C, it is an ideal crosslinking agent for UV-curable resins, polyurethanes, and polycarbonate networks manufactured or stored in cold environments. It prevents the premature crystallization issues associated with 1,8-octanedithiol, ensuring consistent ink and resin pumpability [1].
Leveraging its ability to drastically lower the storage modulus of crosslinked networks, 1,9-nonanedithiol is the preferred procurement choice for synthesizing highly flexible, impact-resistant polymers and stretchable bio-sourced materials where rigid crosslinkers (like benzenedimethanethiol) cause unwanted brittleness [2].
In the fabrication of single-molecule junctions and crosslinked gold nanoparticle arrays, 1,9-nonanedithiol is selected to enforce temperature-independent coherent tunneling. Its specific chain length effectively suppresses electron hopping at low temperatures, making it a critical spacer for nanoscale electronic components [3].
The unique mixed-orientation packing (lying-down and standing-up phases) of 1,9-nonanedithiol on gold surfaces provides a tailored defect density that can be exploited to optimize the spacing and adhesion of secondary biomolecules, such as glucose oxidase, in electrochemical biosensor development [4].
Irritant